molecular formula C21H21NO4 B385445 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate CAS No. 637752-89-7

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate

Cat. No.: B385445
CAS No.: 637752-89-7
M. Wt: 351.4g/mol
InChI Key: YRAWPYBSGVJHCS-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate is an organic compound with the molecular formula C21H21NO4. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include heating and stirring the reactants under reflux, followed by purification steps such as filtration and recrystallization to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate is unique due to its specific substitution pattern and the presence of the diethylcarbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-methyl-4-oxo-3-phenylchromen-7-yl) N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-4-22(5-2)21(24)26-16-11-12-17-18(13-16)25-14(3)19(20(17)23)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAWPYBSGVJHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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